molecular formula C11H15FN2S B1658934 N-butyl-N'-(4-fluorophenyl)thiourea CAS No. 62644-17-1

N-butyl-N'-(4-fluorophenyl)thiourea

Cat. No. B1658934
CAS RN: 62644-17-1
M. Wt: 226.32 g/mol
InChI Key: ZJBGMYPSRDKDSD-UHFFFAOYSA-N
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Description

“N-butyl-N’-(4-fluorophenyl)thiourea” is a chemical compound with the molecular formula C11H15FN2S . It is also known by other names such as “1-Butyl-3-(4-fluorophenyl)thiourea” and "Thiourea, N-butyl-N’-(4-fluorophenyl)-" .


Synthesis Analysis

The synthesis of thiourea derivatives, including “N-butyl-N’-(4-fluorophenyl)thiourea”, often involves the reaction of amines with the appropriate iso(thio)cyanate . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .


Molecular Structure Analysis

The molecular structure of “N-butyl-N’-(4-fluorophenyl)thiourea” is characterized by a molecular weight of 226.314 Da and a monoisotopic mass of 226.093994 Da .


Physical And Chemical Properties Analysis

“N-butyl-N’-(4-fluorophenyl)thiourea” is a solid at 20 degrees Celsius . It is air sensitive and should be stored under inert gas . It has a melting point range of 158.0 to 162.0 degrees Celsius and is soluble in methanol .

Safety and Hazards

“N-butyl-N’-(4-fluorophenyl)thiourea” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the Hazard Classifications . It is toxic if swallowed and can cause eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and storing it locked up .

properties

IUPAC Name

1-butyl-3-(4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2S/c1-2-3-8-13-11(15)14-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBGMYPSRDKDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384414
Record name N-butyl-N'-(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

62644-17-1
Record name N-butyl-N'-(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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